Quinolin-3-ylmethanamine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 231.12 g/mol. It is classified as an aromatic amine due to its quinoline structure, which consists of a fused bicyclic system containing a benzene ring and a pyridine ring. This compound serves as a versatile building block in organic synthesis and has garnered interest for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of Quinolin-3-ylmethanamine dihydrochloride typically involves the reaction of quinoline with formaldehyde and ammonium chloride under acidic conditions. The process can be outlined as follows:
Industrial production methods mirror laboratory synthesis but are optimized for larger scales. Key factors include controlled temperature and pressure to maximize yield and purity. The reaction conditions are typically monitored closely to prevent side reactions that could lead to impurities.
Quinolin-3-ylmethanamine dihydrochloride features a distinct molecular structure characterized by:
InChI=1S/C10H10N2.2ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;;/h1-5,7H,6,11H2;2*1H
KXPNVIZRWSRIAN-UHFFFAOYSA-N
.Quinolin-3-ylmethanamine dihydrochloride can participate in various chemical reactions:
Reagents such as potassium permanganate (for oxidation) and sodium borohydride (for reduction) are commonly employed. Reactions are conducted under controlled conditions to ensure specificity and yield of desired products.
The major products from these reactions include:
The mechanism of action for Quinolin-3-ylmethanamine dihydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, thus influencing cellular signaling pathways and metabolic processes. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects .
Quinolin-3-ylmethanamine dihydrochloride is typically encountered as a crystalline solid, which may vary in color depending on purity.
Key chemical properties include:
Relevant data includes melting point ranges and spectral data confirming structural integrity through techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Quinolin-3-ylmethanamine dihydrochloride has several scientific applications:
This compound exemplifies the intersection of chemistry and biology, highlighting its importance in both synthetic methodologies and potential therapeutic applications.
Quinoline derivatives represent a privileged structural motif in medicinal chemistry, with diverse applications spanning antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors for oncology. The intrinsic bioactivity of this scaffold stems from its ability to interact with multiple biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions [2] [6]. Quinolin-3-ylmethanamine dihydrochloride exemplifies this versatility, serving as a key synthetic intermediate for neurologically active compounds. Its dihydrochloride salt form enhances aqueous solubility—critical for in vivo bioavailability—while the primary amine enables further derivatization via amide coupling or reductive amination [1]. Recent studies highlight its utility in developing receptor modulators for neurological disorders and anticancer agents targeting DNA topoisomerases [1] [9].
The quinolin-3-ylmethanamine core provides distinct spatial advantages over other heterocyclic systems:
Position | Modification Impact | Target Applications |
---|---|---|
C-2 | Alkyl chains enhance hydrophobic pocket occupancy | Neurological receptor modulators |
C-4 | Aryl groups access deep S1 pockets | Protease inhibitors (DPP-IV) |
C-6 | Hydrogen-bond acceptors engage polar residues | Kinase inhibitors, Antibacterials |
C-3 amine | Acylation/alkylation tailors solubility and potency | Prodrug design, CNS penetration |
Quinoline-based therapeutics evolved through three transformative phases:
Year | Compound | Breakthrough | Therapeutic Area |
---|---|---|---|
1820 | Quinine | First natural antimalarial | Infectious Disease |
1934 | Chloroquine | Synthetic antimalarial with improved efficacy | Infectious Disease |
1987 | Ciprofloxacin | Broad-spectrum fluoroquinolone antibiotic | Infectious Disease |
2003 | Topotecan | Quinoline-based topoisomerase inhibitor | Oncology |
2010s | Pelitinib (under trial) | Irreversible EGFR tyrosine kinase inhibitor | Oncology |
2020s | Quinolin-3-ylmethanamine hybrids | Neurological/anticancer targeted therapies | CNS/Oncology |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: